molecular formula C7H10N2S3 B14004810 3,4,6-Tris(methylsulfanyl)pyridazine CAS No. 66234-89-7

3,4,6-Tris(methylsulfanyl)pyridazine

Cat. No.: B14004810
CAS No.: 66234-89-7
M. Wt: 218.4 g/mol
InChI Key: MAHKWTOJUHQVKI-UHFFFAOYSA-N
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Description

3,4,6-Tris(methylsulfanyl)pyridazine is a heterocyclic compound characterized by the presence of three methylsulfanyl groups attached to a pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological activities and applications in various fields, including medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tris(methylsulfanyl)pyridazine typically involves the introduction of methylsulfanyl groups to a pyridazine core. One common method is the reaction of pyridazine derivatives with methylsulfanyl reagents under controlled conditions. For example, the reaction of 3,4,6-trichloropyridazine with sodium methylsulfide in an appropriate solvent can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tris(methylsulfanyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,6-Tris(methylsulfanyl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 3,4,6-Tris(methylsulfanyl)pyridazine involves its interaction with specific molecular targets. The compound’s methylsulfanyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,6-Tris(methylsulfanyl)pyridazine is unique due to the specific positioning of the methylsulfanyl groups on the pyridazine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

66234-89-7

Molecular Formula

C7H10N2S3

Molecular Weight

218.4 g/mol

IUPAC Name

3,4,6-tris(methylsulfanyl)pyridazine

InChI

InChI=1S/C7H10N2S3/c1-10-5-4-6(11-2)8-9-7(5)12-3/h4H,1-3H3

InChI Key

MAHKWTOJUHQVKI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NN=C1SC)SC

Origin of Product

United States

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